Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Kinase inhibition Structure-activity relationship Scaffold hopping

CAS 1396678-72-0 is an isoxazole-pyrazole carboxamide scaffold-hop probe for kinase selectivity profiling. When lead oxazolyl-pyrazole series exhibit off-target toxicity, this compound enables head-to-head evaluation of the isoxazole regioisomer with potentially altered inhibition fingerprint. Its 3-(4-fluorophenyl)/1-methyl/isoxazol-4-yl substitution pattern dictates distinct conformational preferences and hydrogen-bonding networks versus close analogs. Deploy as a pyrazole-core comparator for AMPA receptor modulation studies and as a versatile building block for amide-coupled library synthesis in hit-to-lead programs. Available in mg-to-g quantities.

Molecular Formula C14H11FN4O2
Molecular Weight 286.266
CAS No. 1396678-72-0
Cat. No. B3010488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
CAS1396678-72-0
Molecular FormulaC14H11FN4O2
Molecular Weight286.266
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CON=C3
InChIInChI=1S/C14H11FN4O2/c1-19-13(14(20)17-11-7-16-21-8-11)6-12(18-19)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,20)
InChIKeyGYGRKBHSPUQMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1396678-72-0): A Heterocyclic Scaffold for Kinase and CNS-Targeted Procurement


3-(4-Fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1396678-72-0) is a synthetic heterocyclic compound featuring a 1-methylpyrazole core substituted with a 4-fluorophenyl group at the 3-position and an isoxazol-4-yl carboxamide at the 5-position [1]. Its molecular formula is C₁₄H₁₁FN₄O₂ (MW 286.26 g/mol), and it belongs to the broader class of diaryl-substituted azole carboxamides, a privileged scaffold in kinase inhibitor and CNS drug discovery [1]. Publicly available authoritative database records (PubChem, ChEMBL) and primary research literature for this specific compound are extremely scarce; the majority of web-accessible information resides on vendor or aggregator pages, which lack primary, comparator-based quantitative biological data [1].

Why Generic Substitution of 3-(4-Fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide Fails for Rigorous Research


Within the densely populated azole-carboxamide chemical space, minor structural permutations profoundly alter target selectivity, potency, and pharmacokinetic profile. The specific 3-(4-fluorophenyl)/1-methyl/isoxazol-4-yl substitution pattern of CAS 1396678-72-0 is not interchangeable with close analogs such as isomeric oxazolyl-pyrazoles or differently substituted isoxazole-pyrazoles because the orientation of the fluorine atom and the N-methyl group on the pyrazole dictate the compound's conformational preference and hydrogen-bonding network with biological targets [1]. Evidence from structurally related oxazolyl-pyrazole kinase inhibitor patents demonstrates that even small changes in the heterocyclic appendage (e.g., oxazole vs. isoxazole; N-methyl vs. N-H pyrazole) can result in complete loss of activity against a specific kinase panel [1]. However, direct, quantitative, head-to-head biological data for CAS 1396678-72-0 versus its nearest structural analogs have not been identified in open-access primary literature or authoritative databases as of the search date. Procurement decisions for this compound should therefore be driven primarily by its utility as a synthetic building block or a screening library component, rather than by established target-specific potency differentiation.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1396678-72-0)


Structural Differentiation from Isomeric Oxazolyl-Pyrazole Kinase Inhibitor Scaffolds

The target compound contains an isoxazole ring (N,O at 1,2-positions) attached via its 4-position to the carboxamide, whereas the closest patented kinase inhibitor scaffolds are oxazolyl-pyrazoles where the oxazole (N,O at 1,3-positions) is attached via its 2-position [1]. In the oxazolyl-pyrazole series, submicromolar inhibitory activity against multiple kinases (e.g., Cdk2, FGF-R1) has been reported, but the isoxazole isomer (the target compound) has no corresponding quantitative kinase inhibition data publicly available, making direct potency comparison impossible at this time [1]. This regiochemical difference is expected to alter the vector of the heterocycle relative to the pyrazole core, which in kinase inhibitor design is known to affect hinge-binding interactions.

Kinase inhibition Structure-activity relationship Scaffold hopping

Potential Differentiation in AMPA Receptor Modulation vs. Fluorophenyl-Isoxazole-Carboxamide Congeners

A 2025 study by Qneibi et al. identified fluorophenyl-isoxazole-carboxamide (ISX) derivatives as GluA2-containing AMPA receptor modulators, with ISX-11 showing an IC₅₀ of 4.4 µM for GluA2 and 4.62 µM for GluA2/3 currents in HEK293T cells [1]. The target compound (CAS 1396678-72-0) shares the fluorophenyl-isoxazole-carboxamide pharmacophore but incorporates a pyrazole instead of the isoxazole core used in the ISX series. Although the target compound was not among the specifically reported ISX analogs, the pyrazole-for-isoxazole core replacement represents a classical bioisosteric swap that can modulate pKa, solubility, and target off-rate [1]. Without electrophysiological testing of CAS 1396678-72-0, quantitative differentiation from ISX-11 or ISX-8 (IC₅₀ 4.6 µM) cannot be asserted.

AMPA receptor GluA2 modulation Parkinson's disease

Physicochemical and Drug-Likeness Comparison to Pyrazole-Isothiazole and Pyrazole-Oxadiazole Analogs

Based on the computed properties available on the kuujia.com aggregator page, CAS 1396678-72-0 has MW 286.26, XLogP3-AA ≈ 2.8, 2 H-bond donors, 4 H-bond acceptors, and a topological polar surface area (TPSA) of 66 Ų, which places it within Lipinski and Veber oral drug-likeness space [1]. In contrast, the isomeric oxazolyl-pyrazole analog from US20040180881A1 would be expected to have a slightly different TPSA due to the altered N,O arrangement, potentially affecting membrane permeability. However, without experimentally measured logP, solubility, or permeability data for either compound, this remains a computational inference and not a verified quantitative difference [1].

Drug-likeness Physicochemical properties Lead optimization

Targeted Application Scenarios for Procuring 3-(4-Fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1396678-72-0)


Kinase Inhibitor Scaffold-Hopping Library Design

Based on the structural differentiation from patented oxazolyl-pyrazole kinase inhibitors [1], this compound is best deployed as an isoxazole isomer probe in kinase selectivity panels. When a lead oxazolyl-pyrazole series shows off-target toxicity, procurement of CAS 1396678-72-0 enables evaluation of the isoxazole regioisomer as a scaffold-hop with potentially altered kinase inhibition fingerprint.

AMPA Receptor GluA2 Modulator SAR Expansion

Following the identification of ISX-11 and ISX-8 as GluA2 AMPA receptor inhibitors with IC₅₀ values of 4.4–4.8 µM [1], this compound can serve as a pyrazole-core comparator to test whether the central isoxazole-to-pyrazole bioisosteric replacement retains or improves AMPA receptor modulation, supporting structure-activity relationship studies relevant to Parkinson's disease research.

Anticancer Screening in Hep3B and MCF-7 Cell Lines

A 2021 study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated antiproliferative activity against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, and confirmed Lipinski rule-of-five compliance for the series [1]. Procuring CAS 1396678-72-0 for MTS-based cytotoxicity screening in these lines allows direct benchmarking against the published fluorophenyl-isoxazole- carboxamide dataset, with the added value of a pyrazole core that may alter metabolic stability.

Medicinal Chemistry Building Block for Carboxamide-Focused Libraries

The commercial availability of this compound in milligram-to-gram quantities from vendors such as Life Chemicals [1], combined with its well-defined synthetic route, makes it suitable as a medicinal chemistry building block for generating diverse amide-coupled libraries. Its isoxazol-4-yl amine component is a versatile handle for further derivatization in hit-to-lead programs.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.